molecular formula C10H22N2 B3309876 (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine CAS No. 943754-35-6

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine

Cat. No.: B3309876
CAS No.: 943754-35-6
M. Wt: 170.3 g/mol
InChI Key: JPCJGXMPQZCGAJ-JTQLQIEISA-N
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Description

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine: is a chiral amine compound that features a pyrrolidine ring attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-methylpentan-2-one.

    Formation of Intermediate: The precursor undergoes a series of reactions to form an intermediate compound. This may involve the use of reagents like lithium aluminum hydride for reduction.

    Cyclization: The intermediate is then cyclized to form the pyrrolidine ring. This step often requires the use of a strong base like sodium hydride.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Implementing advanced purification methods such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Various substituted amines.

Scientific Research Applications

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the preparation of complex organic molecules.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-methyl-1-(pyrrolidin-1-yl)butan-2-amine
  • (2S)-4-methyl-1-(pyrrolidin-1-yl)hexan-2-amine
  • (2S)-4-methyl-1-(pyrrolidin-1-yl)heptan-2-amine

Uniqueness

(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of the pyrrolidine ring make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-4-methyl-1-pyrrolidin-1-ylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCJGXMPQZCGAJ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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